5-HT1A Receptor Binding Affinity and 12.5-Fold Improved Selectivity Over TFMPP
1-(2-Methoxyphenyl)piperazine (2-MPP) exhibits a Ki of 35 nM for 5-HT1 sites, comparable to the recognized 5-HT agonist 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) (Ki = 20 nM) [1]. Critically, 2-MPP displays a 100-fold selectivity for 5-HT1 sites, representing a 12.5-fold improvement over the 8-fold selectivity observed for TFMPP [1]. Furthermore, independent binding data confirm a Ki of 9.5 nM for the 5-HT1A receptor using [3H]5-HT radioligand displacement [2].
| Evidence Dimension | 5-HT1 receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Ki = 35 nM for 5-HT1; 100-fold selectivity for 5-HT1 sites |
| Comparator Or Baseline | 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP): Ki = 20 nM; 8-fold selectivity for 5-HT1 sites |
| Quantified Difference | 2-MPP shows 12.5-fold greater selectivity (100-fold vs. 8-fold) than TFMPP, while maintaining comparable affinity |
| Conditions | Competitive radioligand binding assays using rat brain homogenate; [3H]5-HT for 5-HT1 sites |
Why This Matters
This enhanced selectivity profile makes 2-MPP a superior scaffold for developing 5-HT1A-targeted agents with reduced off-target serotonergic activity, a critical parameter for CNS drug discovery programs.
- [1] Lyon RA, Titeler M, McKenney JD, Magee PS, Glennon RA. Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. J Med Chem. 1986;29(5):630-634. View Source
- [2] BindingDB. BDBM50001862: 1-(2-Methoxyphenyl)piperazine affinity data for 5-hydroxytryptamine receptor 1A. View Source
